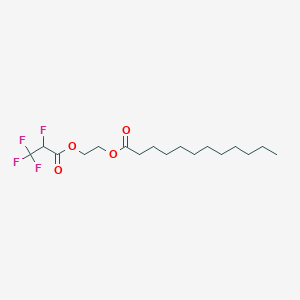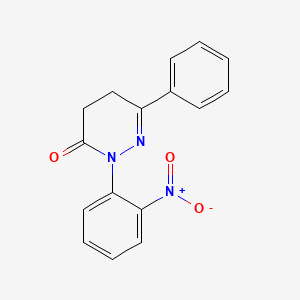
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester is a specialized organic compound with a unique structure that combines a dodecanoic acid backbone with a tetrafluoro-1-oxopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester typically involves the esterification of dodecanoic acid with 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The fluorine atoms in the tetrafluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.
Reduction: Dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism of action of dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester involves its interaction with biological membranes and enzymes. The fluorinated group can enhance the compound’s ability to penetrate cell membranes, while the ester bond can be hydrolyzed by esterases, releasing the active components. The molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential interactions with lipid bilayers and membrane proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid, ethyl ester: Similar ester structure but lacks the fluorinated group.
Dodecanoic acid, 1,2,3-propanetriyl ester: A triester with different functional properties.
Dodecanoic acid, 2,3-dihydroxypropyl ester: Contains hydroxyl groups instead of the fluorinated group.
Uniqueness
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester is unique due to the presence of the tetrafluoro-1-oxopropoxy group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, hydrophobicity, and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
113435-70-4 |
|---|---|
Formule moléculaire |
C17H28F4O4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-(2,3,3,3-tetrafluoropropanoyloxy)ethyl dodecanoate |
InChI |
InChI=1S/C17H28F4O4/c1-2-3-4-5-6-7-8-9-10-11-14(22)24-12-13-25-16(23)15(18)17(19,20)21/h15H,2-13H2,1H3 |
Clé InChI |
HUPQWUBQMLAQGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCOC(=O)C(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)


![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)



![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)

![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)



